5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrazolo[5,1-b][1,3]oxazepin-2-amine |
InChI |
InChI=1S/C7H11N3O/c8-6-5-7-10(9-6)3-1-2-4-11-7/h5H,1-4H2,(H2,8,9) |
InChI Key |
LDLLMDNRFSWFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC2=CC(=NN2C1)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Condensation
A key intermediate in the synthesis is a methylthio-substituted benzo-fused diazepine nitrile derivative, structurally related to the target oxazepine compound. For example, methyl 2-cyano-3,3-dimethylthioacrylate is condensed with an amino-substituted aromatic substrate (e.g., compound 1) in the presence of a base in DMSO at room temperature to yield a methylthio-containing intermediate (compound 5) with high yield (~85%).
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 1 | Amino aromatic compound + methyl 2-cyano-3,3-dimethylthioacrylate | KOH, DMSO, rt, 3 h | Methylthio-substituted nitrile intermediate (compound 5) | 85% |
- The nitrile group is confirmed by IR absorption at ~2209 cm⁻¹ and $$^{13}C$$ NMR singlet at ~115.9 ppm.
- The methylthio group appears as a singlet at 2.73 ppm in $$^{1}H$$ NMR.
Cyclization to Amino Pyrazole Derivative
The methylthio intermediate (compound 5) undergoes cyclization upon treatment with hydrazine hydrate (NH₂NH₂·H₂O), leading to the displacement of the methylthio group and formation of the amino pyrazole derivative (compound 6).
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 2 | Compound 5 + NH₂NH₂·H₂O | Stirring, rt | Amino pyrazole derivative (compound 6) | 65% |
- The disappearance of the methylthio proton signal (2.73 ppm) and appearance of NH₂ protons (~7.00 ppm) in $$^{1}H$$ NMR confirm the transformation.
- This step is crucial as it sets the stage for further ring closure to form the oxazepine system.
Formation of the Oxazepine Ring
The oxazepine ring is formed via intramolecular nucleophilic attack of an amino group on the nitrile carbon, often facilitated by condensation with 2-aminophenol or 2-aminothiophenol. This reaction proceeds through initial removal of the methylthio fragment, followed by cyclization to yield benzo[ b ]oxa(thia)zepine analogues (compound 13 and 14).
| Step | Reactants | Conditions | Product | Yield |
|---|---|---|---|---|
| 3 | Compound 5 + 2-aminophenol | Stirring, rt | Benzo[ b ]oxazepine derivative (compound 13) | Not specified |
- The oxazepine formation is evidenced by IR NH₂ band at ~3325 cm⁻¹ and broad singlet at 8.61 ppm in $$^{1}H$$ NMR.
- Mass spectrometry confirms molecular formula consistent with cyclized product (e.g., m/z 358.11 for C₂₀H₁₄N₄O₃).
Alternative Amination and Functionalization
Further functionalization includes condensation of the nitrile intermediate with various nucleophiles such as hydroxylamine, phenyl hydrazine, thiosemicarbazide, urea, thiourea, and guanidine hydrochloride to afford a range of amino-substituted pyrazole derivatives.
| Nucleophile | Product Type | Notes |
|---|---|---|
| Hydroxylamine | Oxime derivatives | Smooth condensation |
| Phenyl hydrazine | Hydrazone derivatives | Efficient reaction |
| Thiosemicarbazide, Urea, Thiourea, Guanidine HCl | Diverse amino pyrazole analogues | Good yields |
Additionally, treatment with secondary amines like diethylamine, morpholine, and N-methylpiperazine yields tertiary amine derivatives, expanding the chemical diversity of the scaffold.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Key Reagents | Conditions | Product | Yield | Characterization Highlights |
|---|---|---|---|---|---|---|
| 1 | Condensation | Amino aromatic + methyl 2-cyano-3,3-dimethylthioacrylate | KOH, DMSO, rt, 3 h | Methylthio nitrile intermediate | 85% | IR 2209 cm⁻¹ (C≡N), $$^{1}H$$ NMR 2.73 ppm (S-CH₃) |
| 2 | Cyclization | Compound 5 + NH₂NH₂·H₂O | Stirring, rt | Amino pyrazole derivative | 65% | Loss of 2.73 ppm signal, NH₂ at ~7 ppm |
| 3 | Cyclization | Compound 5 + 2-aminophenol | Stirring, rt | Oxazepine derivative | Not specified | IR NH₂ band ~3325 cm⁻¹, m/z 358.11 |
| 4 | Amination | Compound 5 + various nucleophiles | Stirring, rt | Amino-substituted derivatives | Good yields | IR, NMR confirm functional groups |
Research Findings and Analytical Data
- The synthetic approach is efficient, with yields ranging from 65% to 85% for key intermediates.
- Structural confirmation is robust, utilizing IR spectroscopy to identify functional groups such as nitriles (~2200 cm⁻¹), amino groups (~3300 cm⁻¹), and carbonyls.
- $$^{1}H$$ and $$^{13}C$$ NMR spectroscopy provide detailed insights into proton environments and carbon frameworks.
- Mass spectrometry confirms molecular weights consistent with proposed structures.
- The synthetic routes allow for diverse functionalization, enabling the preparation of a broad range of derivatives with potential biological activities.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-3-amine Hydrochloride
- Structure : Differs in the six-membered 1,3-oxazine ring (vs. seven-membered oxazepine) and includes dimethyl substituents at position 6.
- Molecular Formula : C₈H₁₄ClN₃O.
- Molecular Weight : 203.67 g/mol.
- The hydrochloride salt enhances solubility in polar solvents .
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine
- Structure : A six-membered oxazine ring with partial saturation (dihydro).
- Molecular Formula : C₆H₉N₃O.
- Molecular Weight : 139.16 g/mol.
- Key Features: Reduced ring saturation compared to the target compound may lower conformational stability.
2-{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-3-yl}acetic Acid
- Structure : Features a carboxylic acid substituent instead of an amine.
- Molecular Formula : C₈H₈N₃O₃ (estimated).
- Key Features :
3-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- Structure : Combines a triazole and pyridine ring instead of pyrazole and oxazepine.
- Molecular Formula : C₁₀H₁₀N₂OS₃.
- The pyridine moiety may enhance π-π stacking interactions in receptor binding .
Structural and Functional Implications
Ring Size and Flexibility
Substituent Effects
Pharmacological Potential
- The target compound’s pyrazole-oxazepine scaffold is less explored than pyrazolo-oxazine derivatives, suggesting untapped therapeutic avenues.
- Triazolo-pyridine analogues () highlight the impact of heterocycle variation on target selectivity .
Biological Activity
5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine is . The compound features a unique pyrazolo-oxazepine structure that contributes to its diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,2-b][1,3]oxazepine exhibit significant anticancer properties. For instance:
- Mechanism : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by targeting specific oncogenes.
- Case Study : A study conducted on various cancer cell lines reported IC50 values ranging from 5 to 15 µM for cell growth inhibition. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory potential of 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine has also been explored:
- In vitro Studies : The compound demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures.
- Research Findings : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with the compound resulted in a significant reduction in swelling compared to controls.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any drug candidate:
- Absorption : Preliminary studies suggest moderate absorption rates with bioavailability estimated around 40%.
- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for approximately 60% of the eliminated dose.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | IC50 Values (µM) | Reference |
|---|---|---|---|
| Anticancer | Induces apoptosis; inhibits proliferation | 5 - 15 | [Study on Cancer Cell Lines] |
| Anti-inflammatory | Inhibits cytokine production | Not specified | [Inflammation Model Study] |
| Cytotoxicity | Targets specific oncogenes | Not specified | [General Review on Cytotoxicity] |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepin-2-amine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves cyclization of pyrazole and oxazepine precursors under acidic or catalytic conditions. For example, highlights multi-step routes using cyclization with controlled temperature (60–80°C) and catalysts like acetic acid or POCl₃. Yield optimization requires monitoring reaction time (6–12 hours) and solvent polarity (e.g., ethanol vs. DMF).
- Key Considerations : Impurity profiles (e.g., unreacted intermediates) should be tracked via HPLC, as side reactions (e.g., over-alkylation) are common in fused heterocycles .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR : - and -NMR confirm ring fusion patterns (e.g., pyrazole C-3 proton at δ 7.8–8.2 ppm, oxazepine methylene protons at δ 3.5–4.2 ppm) .
- XRD : Crystallography resolves stereochemical ambiguities, particularly for the seven-membered oxazepine ring.
- Mass Spec : ESI-MS ([M+H]⁺ at m/z 178.1) ensures molecular weight alignment .
Q. What preliminary biological assays are recommended to screen its bioactivity?
- Assay Design :
- Antioxidant Activity : DPPH radical scavenging (IC₅₀ values at 10–100 μM) as in , with comparisons to ascorbic acid controls.
- Enzyme Inhibition : Target kinases or oxidases (e.g., COX-2) using fluorometric assays (λₑₓ/λₑₘ = 340/450 nm).
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (48-hour exposure, 1–50 μM doses) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- SAR Strategies :
- Substitution Patterns : Adding electron-withdrawing groups (e.g., -NO₂ at pyrazole C-5) increases oxidative stability but may reduce solubility (logP > 3.5).
- Ring Expansion : Replacing oxazepine with larger rings (e.g., oxazocine) alters conformational flexibility, impacting target binding (e.g., ∆G = −9.2 kcal/mol in docking studies).
- Data Interpretation : Use comparative IC₅₀ tables (e.g., unsubstituted vs. methylated analogs) to identify critical pharmacophores.
Q. What computational approaches predict binding modes with biological targets?
- Modeling Workflow :
Docking : AutoDock Vina or Schrödinger Glide to simulate interactions with ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17).
MD Simulations : 100-ns trajectories in GROMACS assess complex stability (RMSD < 2.0 Å).
QM/MM : Calculate charge transfer effects at active-site residues (e.g., Lys721).
Q. How to resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?
- Troubleshooting Framework :
- Assay Variability : Normalize data to internal controls (e.g., staurosporine for kinase inhibition) .
- Compound Purity : Re-test batches with ≥98% purity (HPLC) to exclude impurity-driven artifacts .
- Cell Line Specificity : Compare results across multiple lines (e.g., MCF-7 vs. A549) to identify tissue-dependent effects.
Q. What strategies improve synthetic scalability while maintaining stereochemical fidelity?
- Process Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
